molecular formula C18H18N2O2S B15148921 4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

Katalognummer: B15148921
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: XZUPSNMGMRNSHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of methoxy and methyl groups attached to the phenyl rings, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Substitution Reactions: The phenyl rings with methoxy and methyl groups can be introduced through substitution reactions using appropriate reagents like methoxybenzene and methylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the binding affinity and specificity of the compound to its targets. The thiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methoxy-3-methylphenylboronic acid
  • 4-methoxyphenylboronic acid
  • 4-methoxyphenol

Uniqueness

4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can significantly influence its chemical properties and reactivity. The thiazole ring also adds to its uniqueness by providing a heterocyclic structure that can participate in various chemical interactions.

This compound’s distinct structure and properties make it valuable in various scientific and industrial applications, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C18H18N2O2S

Molekulargewicht

326.4 g/mol

IUPAC-Name

4-(4-methoxy-3-methylphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H18N2O2S/c1-12-10-13(4-9-17(12)22-3)16-11-23-18(20-16)19-14-5-7-15(21-2)8-6-14/h4-11H,1-3H3,(H,19,20)

InChI-Schlüssel

XZUPSNMGMRNSHU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.